
3-(Benzyloxy)-5-chlorobenzofuran-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-5-chlorobenzofuran-2-carboxylicacid is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound features a benzyloxy group at the 3-position, a chlorine atom at the 5-position, and a carboxylic acid group at the 2-position of the benzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-chlorobenzofuran-2-carboxylicacid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl bromide in the presence of a base to form the benzyloxy substituent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-5-chlorobenzofuran-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the carboxylic acid group can produce benzyl alcohol or benzaldehyde.
Substitution: Substitution of the chlorine atom can result in various substituted benzofuran derivatives.
Applications De Recherche Scientifique
3-(Benzyloxy)-5-chlorobenzofuran-2-carboxylicacid has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-5-chlorobenzofuran-2-carboxylicacid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzyloxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzyloxy group and a hydroxyl group on a benzene ring.
5-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a benzyloxy group and a hydroxyl group on a benzene ring.
3-(Benzyloxy)pyridin-2-amine: Contains a benzyloxy group on a pyridine ring.
Uniqueness
3-(Benzyloxy)-5-chlorobenzofuran-2-carboxylicacid is unique due to the presence of the benzofuran core, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H11ClO4 |
|---|---|
Poids moléculaire |
302.71 g/mol |
Nom IUPAC |
5-chloro-3-phenylmethoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C16H11ClO4/c17-11-6-7-13-12(8-11)14(15(21-13)16(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) |
Clé InChI |
PIHCHNJMBMYUGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(OC3=C2C=C(C=C3)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


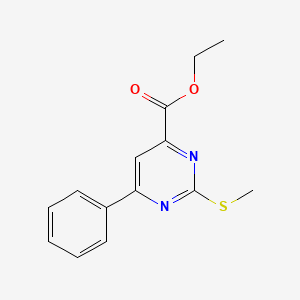
![4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11792847.png)

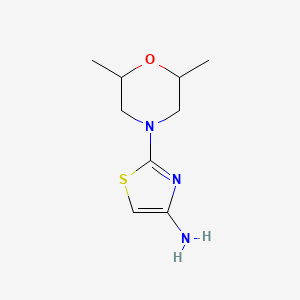
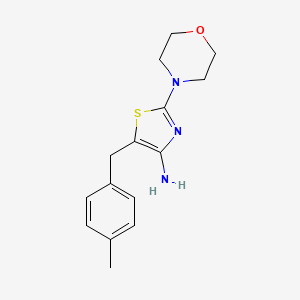
![5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11792863.png)




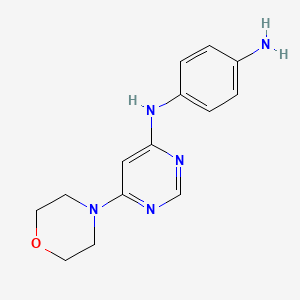
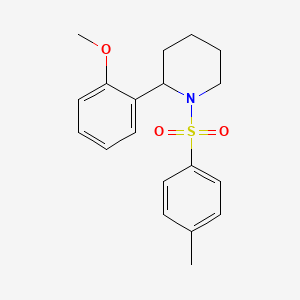
![4-([1,1'-Biphenyl]-4-yl)-5-(ethylsulfonyl)thiazol-2-amine](/img/structure/B11792884.png)

